5-Isobutyl-3,4-dimethylisoxazole
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Overview
Description
5-Isobutyl-3,4-dimethylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of isobutyl and dimethyl groups attached to the isoxazole ring. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-3,4-dimethylisoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction between an alkyne and a nitrile oxide. This reaction typically requires a catalyst such as copper (I) or ruthenium (II) to proceed efficiently . Another method involves the reaction of an aromatic aldehyde with nitroacetic esters, leading to the formation of intermediate compounds that can be further cyclized to produce the desired isoxazole derivative .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of metal-free synthetic routes is also gaining popularity due to their eco-friendly nature and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
5-Isobutyl-3,4-dimethylisoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .
Scientific Research Applications
5-Isobutyl-3,4-dimethylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Isobutyl-3,4-dimethylisoxazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of bromodomain-containing proteins, which play a crucial role in gene regulation. By binding to these proteins, the compound can modulate gene expression and exert its biological effects . The molecular pathways involved include the inhibition of acetyl-lysine binding, leading to changes in chromatin structure and gene transcription .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylisoxazole: Shares the isoxazole core but lacks the isobutyl group.
5-Amino-3,4-dimethylisoxazole: Contains an amino group instead of the isobutyl group.
Uniqueness
5-Isobutyl-3,4-dimethylisoxazole is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other isoxazole derivatives and can lead to different pharmacological properties .
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3,4-dimethyl-5-(2-methylpropyl)-1,2-oxazole |
InChI |
InChI=1S/C9H15NO/c1-6(2)5-9-7(3)8(4)10-11-9/h6H,5H2,1-4H3 |
InChI Key |
XESKNLNCOUOMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)CC(C)C |
Origin of Product |
United States |
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